molecular formula C6H6N4O2 B11917273 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione

6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione

Cat. No.: B11917273
M. Wt: 166.14 g/mol
InChI Key: ATLKIPFUJXZOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a purine derivative Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 6-methyluracil with formamide, followed by cyclization to form the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-8-oxo-7,9-dihydro-2H-purine-2,8(3H)-dione, while nucleophilic substitution could introduce various functional groups at specific positions on the purine ring.

Scientific Research Applications

6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to its specific methylation pattern and its potential applications. Unlike caffeine and theobromine, which are primarily known for their stimulant effects, this compound may have broader applications in medicine and industry.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

6-methyl-7,9-dihydro-1H-purine-2,8-dione

InChI

InChI=1S/C6H6N4O2/c1-2-3-4(9-5(11)7-2)10-6(12)8-3/h1H3,(H3,7,8,9,10,11,12)

InChI Key

ATLKIPFUJXZOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.